molecular formula C12H20N2O2 B213789 N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE

N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE

Cat. No.: B213789
M. Wt: 224.3 g/mol
InChI Key: VLDHMJYXWBHLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE is an organic compound with the molecular formula C12H20N2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of cyclopropanecarboxylic acid with 4-aminobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N1-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydroxide ions in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism of action of N1-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-{4-[(CYCLOPROPYLCARBONYL)AMINO]BUTYL}-1-CYCLOPROPANECARBOXAMIDE: Characterized by the presence of cyclopropyl groups and amide functionalities.

    N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxylate: Similar structure but with an ester group instead of an amide.

    N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxylamide: Similar structure but with an amide group at a different position.

Uniqueness

This compound is unique due to its specific arrangement of cyclopropyl and amide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.3 g/mol

IUPAC Name

N-[4-(cyclopropanecarbonylamino)butyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H20N2O2/c15-11(9-3-4-9)13-7-1-2-8-14-12(16)10-5-6-10/h9-10H,1-8H2,(H,13,15)(H,14,16)

InChI Key

VLDHMJYXWBHLRQ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NCCCCNC(=O)C2CC2

Canonical SMILES

C1CC1C(=O)NCCCCNC(=O)C2CC2

Origin of Product

United States

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